5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5FN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-c]pyridine core structure.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrrolo[2,3-c]pyridine ring.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitution and functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- 5-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Uniqueness
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
InChI Key |
CAAFPJNFWUVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1F)C(=O)O |
Origin of Product |
United States |
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